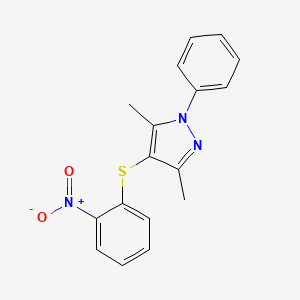

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole” is a chemical compound with the linear formula C11H11N3O2S . It is part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H11N3O2S . The molecular weight is 249.293 .Scientific Research Applications

Structural and Spectral Characteristics

A study explored the structural and spectral characteristics of conjugated pyrazoles, focusing on how functional groups influence their tautomerism and energy band gaps. It was found that functional groups significantly affect the formation of tautomers and the energy gap, with experiments and theoretical calculations aligning to show proton transfer from nitrogen to carbon with loss of aromaticity in pyrazole dyes (Ibnaouf, Hussein, El-Khair, & Elzupir, 2019).

Metal Ions Recognition

Research on 1-(2-benzothiazole)-3-(2-thiophene)-2-pyrazoline derivatives revealed a strong affinity toward divalent transition metal ions. Specifically, an enhancement of fluorescence intensity was observed with the addition of Zn2+ ions, indicating potential applications in sensing and detection technologies (Shi, Ji, & Bian, 2007).

Synthesis of Complex Molecules

A study on square planar mononuclear Pd(II) complexes demonstrated the synthesis and characterization of complexes derived from 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole. These complexes exhibit unprecedented square planar structures with discernible helical twists, contributing to the development of novel synthetic organic molecules (Drew, Mukherjee, De, Nag, & Datta, 2007).

Antimicrobial Activity

Linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Compounds with specific moieties exhibited significant inhibitory activity, highlighting the potential for developing new antimicrobial agents (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).

Mechanism of Action

properties

IUPAC Name |

3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1-phenylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-12-17(23-16-11-7-6-10-15(16)20(21)22)13(2)19(18-12)14-8-4-3-5-9-14/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLNZYSBIVVXQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)

![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)

![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)

![4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide](/img/structure/B2880743.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)